7-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
7-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique pyrrolopyridine core structure, which is substituted with methoxyphenyl groups and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-(3,4-DIMETHOXYPHENYL)-1-(3-METHOXYPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its pyrrolopyridine core structure and the specific arrangement of methoxyphenyl groups and a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C23H22N2O6 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H22N2O6/c1-29-15-6-4-5-14(10-15)25-12-17(23(27)28)21-22(25)16(11-20(26)24-21)13-7-8-18(30-2)19(9-13)31-3/h4-10,12,16H,11H2,1-3H3,(H,24,26)(H,27,28) |
InChI Key |
VQEQIPDTOOTNLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC(=CC=C4)OC)OC |
Origin of Product |
United States |
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